molecular formula C16H19ClN2O B2667447 N-(piperidin-3-yl)naphthalene-2-carboxamide hydrochloride CAS No. 1384431-17-7

N-(piperidin-3-yl)naphthalene-2-carboxamide hydrochloride

Cat. No.: B2667447
CAS No.: 1384431-17-7
M. Wt: 290.79
InChI Key: LBNRQRQBOJYNDE-UHFFFAOYSA-N
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Description

Historical Development and Research Context

The development of N-(piperidin-3-yl)naphthalene-2-carboxamide hydrochloride emerged from broader efforts to optimize heterocyclic compounds for biomedical applications. Early work on piperidine-containing molecules, such as (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives, demonstrated their potential as epigenetic modulators targeting histone demethylases like KDM2B. Parallel research on piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives highlighted the structural versatility of piperidine-carboxamide frameworks in modulating neurotransmitter re-uptake. These studies laid the foundation for combining naphthalene’s aromatic rigidity with piperidine’s conformational flexibility, culminating in the synthesis of this compound.

Key milestones include:

  • 2016 : Patent filings for (piperidin-3-yl)(naphthalen-2-yl)methanone derivatives as KDM2B inhibitors.
  • 2020 : Discovery of 3-hydroxynaphthalene-2-carboxamides with submicromolar antimicrobial activity.
  • 2023 : Methodological advances in coupling piperidine and naphthalene fragments via optimized amidation protocols.

Significance in Medicinal Chemistry Research

This compound exemplifies a strategic fusion of two pharmacophoric elements:

  • Naphthalene moiety : Provides planar aromaticity for π-π stacking interactions with protein targets, as evidenced by its role in enhancing binding affinity for bacterial enzymes in antimicrobial carboxamides.
  • Piperidine-carboxamide group : Introduces hydrogen-bonding capacity and conformational adaptability, critical for modulating enzyme active sites, such as histone methyltransferases.

Applications span:

  • Epigenetic drug discovery : Piperidine derivatives have been engineered to inhibit EZH2, a histone methyltransferase implicated in cancer.
  • Antimicrobial development : Naphthalene-carboxamide hybrids exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Classification within Heterocyclic Compound Literature

This compound belongs to two structural classes:

Class Characteristics Representative Targets
Piperidine-carboxamides Six-membered nitrogen heterocycle with amide linkage Neurotransmitter transporters, KDMs
Naphthalene derivatives Bicyclic aromatic system with hydrophobic surface Bacterial enzymes, epigenetic regulators

This dual classification enables systematic exploration of structure-activity relationships (SAR) across therapeutic areas.

Research Importance of the Piperidine-Naphthalene Scaffold

The scaffold’s modularity allows precise tuning of electronic and steric properties:

Table 2: Key Modifications and Biological Outcomes

Modification Site Functional Group Biological Impact Source
Piperidine C3 Hydroxyl Enhanced solubility; altered H-bond donor capacity
Naphthalene C2 Trifluoromethyl Increased lipophilicity; improved MRSA potency
Amide linkage Methylsulphonyl Metabolic stability via electron-withdrawing effects

For example, introducing a trifluoromethyl group at the naphthalene C2 position improved antistaphylococcal activity by 15-fold compared to unsubstituted analogs. Similarly, substituting the piperidine nitrogen with methyl groups enhanced blood-brain barrier penetration in CNS-targeted analogs.

The scaffold’s utility is further evidenced by its role in probing epigenetic mechanisms. Derivatives like compound 1 (tetramethylpiperidinyl benzamide) selectively inhibit EZH2 by competing with S-adenosylmethionine (SAM), reducing H3K27me3 levels in cancer cells. These findings underscore the scaffold’s adaptability in targeting diverse biological pathways.

Properties

IUPAC Name

N-piperidin-3-ylnaphthalene-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O.ClH/c19-16(18-15-6-3-9-17-11-15)14-8-7-12-4-1-2-5-13(12)10-14;/h1-2,4-5,7-8,10,15,17H,3,6,9,11H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBNRQRQBOJYNDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)NC(=O)C2=CC3=CC=CC=C3C=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(piperidin-3-yl)naphthalene-2-carboxamide hydrochloride typically involves the reaction of 3-piperidinylamine with 2-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . The resulting product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters and efficient purification methods .

Chemical Reactions Analysis

Types of Reactions

N-(piperidin-3-yl)naphthalene-2-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Inhibition of Enzymes

One significant application of N-(piperidin-3-yl)naphthalene-2-carboxamide hydrochloride is its role as an inhibitor of human butyrylcholinesterase (hBChE). Research indicates that this compound exhibits selective inhibition against hBChE, which is crucial in the context of neurodegenerative diseases such as Alzheimer's disease. The compound has been shown to cross the blood-brain barrier effectively, making it a candidate for treating cognitive disorders associated with cholinergic dysfunction .

Neuroprotective Effects

In vitro studies have demonstrated that this compound protects neuronal cells from toxic amyloid beta-peptide species, which are implicated in Alzheimer's pathology. This protective effect suggests potential therapeutic benefits for neurodegenerative conditions .

Synthesis and Derivatives

The synthesis of this compound involves various methodologies that enhance its pharmacological profile. For instance, derivatives of this compound have been explored for their ability to inhibit monoamine oxidase B (MAO-B), further supporting its role in managing neurodegenerative diseases .

Case Study: Alzheimer’s Disease Treatment

A study focused on a series of piperidine-based compounds, including this compound, revealed that these compounds inhibited hBChE with high selectivity over acetylcholinesterase. The most potent inhibitors demonstrated promising results in protecting neuronal SH-SY5Y cells from amyloid toxicity, indicating their potential as therapeutic agents for Alzheimer's disease .

Structure-Activity Relationship Studies

Research has also delved into the structure-activity relationships (SAR) of naphthalene derivatives, including this compound. These studies aim to identify specific structural features that enhance biological activity, such as lipophilicity and electronic properties of substituents .

Comparative Data Table

Compound NameBiological ActivityTarget EnzymeReference
N-(piperidin-3-yl)naphthalene-2-carboxamide HClInhibits hBChEButyrylcholinesterase
N-Propargylpiperidines with naphthalene derivativesInhibits hBChE and MAO-BButyrylcholinesterase & MAO-B
Piperidine derivatives (general)Neuroprotective effectsVarious

Mechanism of Action

The mechanism of action of N-(piperidin-3-yl)naphthalene-2-carboxamide hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-(Piperidin-3-yl)naphthalene-2-carboxamide hydrochloride
  • Molecular Formula : C₁₆H₁₈N₂O·HCl
  • Molecular Weight : 290.79 g/mol (free base: 254.33 g/mol)
  • CAS Registry Number : 1016527-85-7
  • Structural Features : Combines a naphthalene carboxamide moiety linked to a piperidin-3-yl group, protonated as a hydrochloride salt.

Physicochemical Properties :

  • Collision Cross-Section (CCS) : Predicted CCS values for adducts range from 160.0 Ų ([M+H]⁺) to 172.3 Ų ([M+Na]⁺), indicating moderate molecular compactness .

Availability :

Comparison with Structurally Similar Compounds

Key Structural Analogues

The following compounds exhibit high similarity (based on Tanimoto scores >0.70) to this compound (Table 1):

Table 1: Structural Analogues and Similarity Metrics

Compound Name CAS Number Molecular Formula Similarity Score Key Differences
N-(Piperidin-3-yl)pyrimidin-2-amine HCl 137583-05-2 C₉H₁₅N₃·HCl 0.80 Pyrimidine replaces naphthalene; amine vs. carboxamide
N-(Piperidin-4-yl)pyrimidin-2-amine 13053-88-8 C₉H₁₄N₃ 0.78 Piperidin-4-yl substitution
N-(Piperidin-3-yl)quinoline-2-carboxamide 4214-72-6 C₁₅H₁₇N₃O 0.89 Quinoline replaces naphthalene
N-(Piperidin-3-yl)benzamide derivatives 931-61-3 C₁₂H₁₆N₂O 0.89 Benzene replaces naphthalene

Functional and Pharmacological Differences

  • N-(Piperidin-3-yl)pyrimidin-2-amine HCl :

    • Activity : Pyrimidine-based analogues are often explored as kinase inhibitors due to their planar heterocyclic structure, contrasting with the naphthalene carboxamide’s role in hydrophobic interactions .
    • Solubility : Lower molecular weight (vs. naphthalene derivative) enhances aqueous solubility.
  • N-(Piperidin-3-yl)benzamide Derivatives :

    • Simplified Scaffold : Benzamide derivatives lack the extended aromatic system of naphthalene, reducing steric hindrance but limiting lipophilicity .

Collision Cross-Section (CCS) Comparisons

Table 2: Predicted CCS Values for Adducts

Adduct Type m/z CCS (Ų)
[M+H]⁺ 255.14918 160.0
[M+Na]⁺ 277.13112 172.3
[M-H]⁻ 253.13462 164.6
  • Implications: Higher CCS values for sodium adducts ([M+Na]⁺) suggest increased molecular surface area compared to protonated forms. No CCS data are available for analogues, limiting direct comparisons .

Research and Commercial Limitations

  • Commercial Discontinuation : The compound’s discontinued status (as of 2025) restricts experimental access .

Biological Activity

N-(piperidin-3-yl)naphthalene-2-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

This compound has the following chemical properties:

  • Molecular Formula : C16H18N2O·HCl
  • Molecular Weight : Approximately 254.33 g/mol
  • Structure : Characterized by a naphthalene moiety with a piperidine group at the 3-position and a carboxamide functional group at the 2-position.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities, including:

  • Anticancer Properties : Studies indicate that this compound can bind to specific enzymes or receptors, modulating enzyme activity and influencing cellular pathways relevant to cancer treatment . Ongoing research aims to elucidate the precise mechanisms behind its anticancer effects.
  • Antimicrobial Activity : The compound shows promising antimicrobial properties. For instance, it has been evaluated for its effectiveness against various bacterial strains, with results indicating significant inhibition zones in microbiological assays .
  • Inhibition of Photosynthetic Electron Transport : Some derivatives of naphthalene carboxamides, including this compound, have been shown to inhibit photosynthetic electron transport in plant chloroplasts, indicating potential applications in agricultural chemistry .

Structure-Activity Relationship (SAR)

The biological activity of N-(piperidin-3-yl)naphthalene-2-carboxamide is influenced by its structural components. A comparative analysis with similar compounds reveals unique features:

Compound NameStructureUnique Features
N-(Piperidin-4-yl)naphthalene-2-carboxamideSimilar piperidine substitution but at the 4-positionPotentially different biological activity due to position change
N-(Morpholin-3-yl)naphthalene-2-carboxamideMorpholine ring instead of piperidineMay exhibit different pharmacological profiles
N-(Cyclohexyl)naphthalene-2-carboxamideCyclohexane instead of piperidineLacks nitrogen heteroatoms which may alter solubility and activity

The specific piperidine substitution pattern contributes to its unique biological profile, making it a valuable candidate for further research in medicinal chemistry .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Evaluation : In vitro tests have shown that derivatives of naphthalene carboxamides exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 22.9 µM against various pathogens .
  • Cytotoxicity Assays : Cytotoxicity assays conducted on cancer cell lines indicated that the compound has potential as an anticancer agent, with ongoing studies aimed at determining its efficacy and safety profiles .
  • Mechanistic Studies : Research is ongoing to explore the binding interactions between this compound and target proteins or enzymes, which may reveal new therapeutic targets for drug development .

Q & A

Q. What are the recommended methodologies for synthesizing N-(piperidin-3-yl)naphthalene-2-carboxamide hydrochloride?

The synthesis typically involves coupling naphthalene-2-carboxylic acid derivatives with piperidin-3-amine. A common approach includes:

Nucleophilic substitution : React naphthalene-2-carbonyl chloride with piperidin-3-amine in anhydrous dichloromethane under nitrogen.

Salt formation : Treat the free base with hydrochloric acid (HCl) in 1,4-dioxane to precipitate the hydrochloride salt.

  • Critical parameters : Maintain stoichiometric excess of HCl (e.g., 4.0 N in dioxane) to ensure complete protonation .
  • Purification : Recrystallize from hot 1,4-dioxane to enhance purity .

Q. How can the crystal structure of this compound be characterized?

X-ray crystallography is the gold standard. Key steps include:

Crystallization : Use slow evaporation in polar solvents (e.g., ethanol/water mixtures) to grow single crystals.

Data collection : Employ synchrotron radiation for high-resolution diffraction.

Structure refinement : Analyze hydrogen bonding (e.g., N–H⋯S, N–H⋯N interactions) and π-π stacking (center-to-center distances ~3.59 Å) .

  • Challenges : Address non-merohedral twinning (e.g., twin component ratios 0.357:0.643) using specialized software like SHELXL .

Q. What is the impact of the hydrochloride counterion on solubility and bioavailability?

The hydrochloride salt significantly enhances aqueous solubility compared to the free base.

  • Solubility testing : Use shake-flask methods in PBS (pH 7.4) or simulated gastric fluid (pH 1.2).
  • Bioavailability : Assess via Madin-Darby canine kidney (MDCK) cell monolayers to model blood-brain barrier permeability .

Advanced Research Questions

Q. How can contradictions in reported synthetic yields be resolved?

Discrepancies may arise from:

Reaction conditions : Optimize temperature (e.g., 0°C vs. room temperature) and amine equivalents.

Catalysts : Test bases like triethylamine or DMAP to accelerate coupling.

Purification : Compare column chromatography vs. recrystallization efficiency .

  • Case study : Yield variability (50–75%) in similar piperidine carboxamides was resolved by adjusting HCl addition rates .

Q. What experimental strategies assess dopamine receptor binding affinity for this compound?

Radioligand displacement assays : Use [³H]spiperone or [³H]raclopride in transfected HEK-293 cells expressing dopamine D3 receptors (D3R).

Functional assays : Measure cAMP inhibition via BRET-based biosensors.

  • Reference compound : BP897 (structurally analogous naphthalene carboxamide) showed Ki values <10 nM for D3R .

Q. How can metabolic stability and pharmacokinetics be evaluated?

In vitro metabolism : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.

Pharmacokinetic profiling :

  • Plasma exposure : Calculate AUC (area under the curve) after intravenous/oral dosing in rodents.
  • Brain-to-plasma ratio (B/P) : Use homogenate extraction and HPLC quantification .

Q. What analytical techniques resolve structural ambiguities in polymorphic forms?

Thermal analysis : Differential scanning calorimetry (DSC) identifies melting points and phase transitions.

Vibrational spectroscopy : Compare IR/Raman spectra to distinguish hydrogen-bonding networks.

Solid-state NMR : Resolve protonation states of the piperidine nitrogen .

Safety and Handling

  • Storage : Store at room temperature in airtight containers with desiccant to prevent hydrolysis .
  • Hazard mitigation : Use fume hoods during synthesis; avoid inhalation of hydrochloride salt aerosols .

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